molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No. B043246
CAS RN: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Patent
US04859671

Procedure details

A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4](Cl)[N:3]=1.C([O-])(=O)C.[Na+]>CO.[Pd](Cl)Cl>[C:8]([C:7]1[CH:2]=[N:3][CH:4]=[CH:5][C:6]=1[CH3:10])#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C#N)C)Cl
Name
Quantity
41.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered (solka floc)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude residue was distilled under vacuum through a Vigreaux column
CUSTOM
Type
CUSTOM
Details
the product collected at 68°-72° C./2 mm (25.3 g, 85%

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.